molecular formula C11H12N4S B2893256 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine CAS No. 2320505-68-6

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine

Cat. No.: B2893256
CAS No.: 2320505-68-6
M. Wt: 232.31
InChI Key: KEFZABKFVLLEAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound that features a pyridopyrimidine core fused with a thiomorpholine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable scaffold for the design of new therapeutic agents.

Biochemical Analysis

Biochemical Properties

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to act as an inhibitor for cAMP-phosphodiesterase platelets . It also supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells . Furthermore, it strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2 .

Cellular Effects

The cellular effects of this compound are diverse. It has been reported to have potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported to bind to Fe(II) in the active site of JmjC histone N-methyl lysine demethylase (KDM) inhibitors .

Temporal Effects in Laboratory Settings

It has been observed that C2-substituted derivatives of the pyrido[3,4-d]pyrimidin-4-one scaffold, which includes this compound, are no longer substrates for aldehyde oxidase (AO), suggesting a role in the compound’s stability and degradation .

Metabolic Pathways

This compound is metabolized by aldehyde oxidase (AO), with the C2-position identified as the oxidation site . This metabolism is blocked when the C2-position is substituted .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridopyrimidine derivative with a thiomorpholine precursor. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine

Uniqueness

4-(Pyrido[3,4-d]pyrimidin-4-yl)thiomorpholine is unique due to its specific structural features, which confer distinct biological activities. Unlike some analogues, it does not inhibit histamine metabolism, reducing the potential risk of side effects.

: Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives : Preparation and biological properties of 2-thio-containing pyrimidines : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds : Exploration of the Chemistry and Biological Properties of Pyrimidine

Properties

IUPAC Name

4-pyrido[3,4-d]pyrimidin-4-ylthiomorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-12-7-10-9(1)11(14-8-13-10)15-3-5-16-6-4-15/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFZABKFVLLEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=NC3=C2C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.